1-(Naphthalen-2-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone
Description
Properties
Molecular Formula |
C24H16N2OS2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-naphthalen-2-yl-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone |
InChI |
InChI=1S/C24H16N2OS2/c27-21(19-11-10-16-6-4-5-9-18(16)12-19)14-28-23-20-13-22(17-7-2-1-3-8-17)29-24(20)26-15-25-23/h1-13,15H,14H2 |
InChI Key |
ORYZPEDRBGSHTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN=C3SCC(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Thieno[2,3-d]pyrimidin-4-yl Core
The thieno[2,3-d]pyrimidine scaffold is synthesized via Gewald reaction or Dimroth rearrangement . In one protocol, 2-amino-4,7-dihydro-5H-thieno[2,3-d]pyrano-3-cyanonitrile is prepared using pyranone, malononitrile, and sulfur powder in triethylamine. Subsequent cyclization with 2-chloro-N-arylacetamides under reflux in ethanol with sodium ethoxide yields 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one.
-
React 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (10 mmol) with 2-chloro-N-arylacetamide (10 mmol) in ethanol containing sodium ethoxide.
-
Heat at reflux for 2 hours to form 2-((3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide.
-
Cyclize intermediate under acidic conditions to yield the thieno[2,3-d]pyrimidin-4-one core.
Key Data :
Sulfanyl Group Introduction
The sulfanyl (-S-) group is introduced via nucleophilic substitution or thiol-disulfide exchange . Chlorination of the pyrimidin-4-one using POCl3 forms 4-chlorothieno[2,3-d]pyrimidine, which reacts with thiols like 2-mercapto-1-(naphthalen-2-yl)ethanone.
-
Treat thieno[2,3-d]pyrimidin-4-one (3.14 mmol) with POCl3 (18.9 equiv) under reflux for 4–12 hours.
-
Quench with ice-water, neutralize with NH4OH, and extract with ethyl acetate.
-
React 4-chloro intermediate with 2-mercapto-1-(naphthalen-2-yl)ethanone in DMF containing K2CO3 at 80°C.
Key Data :
Coupling with Naphthalen-2-yl Ethanone
The final coupling employs Ullmann or Buchwald-Hartwig reactions. A palladium catalyst (e.g., Pd(PPh3)4) facilitates cross-coupling between 4-chlorothieno[2,3-d]pyrimidine and 1-(naphthalen-2-yl)ethanone derivatives.
-
Mix 4-chloro-6-phenylthieno[2,3-d]pyrimidine (1 equiv), 1-(naphthalen-2-yl)ethanone (1.2 equiv), Pd(OAc)2 (5 mol%), and XPhos (10 mol%) in toluene.
-
Heat at 110°C for 24 hours under argon.
-
Purify via column chromatography (hexane/ethyl acetate).
Key Data :
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency. For instance, Dimroth rearrangement of N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide with anilines under microwave conditions (150°C, 20 min) yields thieno[2,3-d]pyrimidines.
-
Combine intermediate (1 mmol) and aniline (1.2 mmol) in DMF.
-
Irradiate at 150°C for 20 minutes.
-
Acidify with HCl and isolate product.
Key Data :
Catalytic Methods Using Transition Metal Catalysts
Manganese(I) and cobalt(III) catalysts enable C–H activation for direct coupling. For example, Mn(CO)5Br catalyzes the coupling of thieno[2,3-d]pyrimidin-4-yl sulfides with naphthalene boronic acids.
-
Mix 4-chlorothieno[2,3-d]pyrimidine (1 equiv), naphthalen-2-ylboronic acid (1.5 equiv), Mn(CO)5Br (5 mol%), and K2CO3 (2 equiv) in dioxane.
-
Heat at 90°C for 6 hours.
Key Data :
Solvent and Reagent Optimization
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve sulfanyl coupling yields (Table 1).
Table 1. Solvent Screening for Sulfanyl Coupling
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 80 | 72 |
| DMSO | 100 | 68 |
| Ethanol | 70 | 55 |
| Toluene | 110 | 48 |
Base Selection
Strong bases (NaH, KOtBu) enhance nucleophilicity of thiols but may cause side reactions. Weak bases (K2CO3, NaOAc) are preferred for stability.
Characterization and Analytical Data
Final products are validated via:
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Classical Multi-Step | 60–72 | 24–48 h | High | Moderate |
| Microwave-Assisted | 75–85 | 20 min | Medium | High |
| Catalytic (Mn/Co) | 60–70 | 6 h | Low | Limited |
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: May have applications in drug discovery due to its structural features.
Industry: Limited industrial applications, but its derivatives could find use in materials science.
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes critical parameters for the target compound and its analogs:
*Estimated based on structural similarity.
Key Observations:
- Naphthalene vs.
- Thienopyrimidine Modifications: Methyl (), chloro (), and trifluoromethyl () substituents on the thienopyrimidine core alter electronic properties and solubility. The target compound’s 6-phenyl group may balance lipophilicity and steric effects.
- Sulfanyl Linker : Present in all analogs, this linker contributes to molecular flexibility and sulfur-mediated hydrogen bonding .
Crystallographic and Computational Insights
- Structural Validation : Tools like SHELXL () and structure validation protocols () ensure accurate determination of molecular conformation, critical for comparing steric and electronic effects across analogs.
- Molecular Modeling : highlights the use of docking studies to predict binding modes, applicable to the target compound’s design .
Biological Activity
1-(Naphthalen-2-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thieno[2,3-d]pyrimidine core and subsequent modifications to introduce the naphthalenyl and sulfanyl groups. Techniques such as the Gewald reaction have been employed to construct the thienopyrimidine framework effectively.
Biological Activity
The biological activities of 1-(Naphthalen-2-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone have been explored in various studies, focusing primarily on its antiproliferative and anti-inflammatory properties.
Antiproliferative Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antiproliferative effects against several cancer cell lines. For instance, compounds similar to 1-(Naphthalen-2-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone have shown promising results against nasopharyngeal carcinoma (NPC-TW01) with IC50 values in the low micromolar range. Specifically, studies have demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1 | NPC-TW01 | 0.6 | Induces S-phase accumulation |
| 2 | H661 (Lung) | 1.5 | Alters cell division |
| 3 | Hep3B (Liver) | 1.0 | Apoptosis induction |
Anti-inflammatory Activity
In addition to its anticancer properties, thieno[2,3-d]pyrimidine derivatives have demonstrated anti-inflammatory effects. For example, certain derivatives have been shown to inhibit COX-2 activity effectively, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib.
| Compound | Target | IC50 (μM) | Comparison |
|---|---|---|---|
| A | COX-2 | 0.04 | Equivalent to celecoxib |
| B | COX-1 | 0.10 | Less effective than celecoxib |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the thieno[2,3-d]pyrimidine ring significantly influence biological activity. For instance:
- Substituents at the 6-position of the thienopyrimidine ring enhance antiproliferative activity.
- The introduction of electron-withdrawing groups on the aromatic rings increases potency against cancer cell lines.
Case Studies
Several case studies highlight the effectiveness of compounds related to 1-(Naphthalen-2-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone:
-
Case Study: NPC-TW01 Cell Line
- A study evaluated various derivatives against NPC-TW01 and found that specific substitutions led to enhanced antiproliferative effects.
- The mechanism involved alterations in cell cycle dynamics leading to increased apoptosis.
-
Case Study: In Vivo Models
- Animal models treated with thieno[2,3-d]pyrimidine derivatives exhibited reduced tumor growth rates compared to controls.
- Histological analyses confirmed decreased proliferation markers in treated tissues.
Q & A
Basic: What are the key steps and reagents for synthesizing 1-(Naphthalen-2-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone?
The synthesis involves multi-step reactions:
- Step 1: Nucleophilic substitution to functionalize the thieno[2,3-d]pyrimidine core, often using sodium azide or similar reagents in dimethylformamide (DMF) under reflux .
- Step 2: Coupling the naphthalene moiety via a sulfanyl linker. This requires controlled pH (7–9) and inert atmospheres to minimize oxidation of the sulfur group .
- Step 3: Purification via column chromatography with ethyl acetate/hexane gradients, followed by recrystallization in ethanol or toluene to achieve >95% purity .
Critical Reagents: Sodium azide, DMF, 2-naphthaldehyde derivatives, and thiol-protecting agents (e.g., trityl chloride).
Basic: How can structural integrity and purity be confirmed post-synthesis?
Analytical Workflow:
- NMR Spectroscopy:
- ¹H NMR: Confirm aromatic proton environments (naphthalene δ 7.3–8.2 ppm; thienopyrimidine δ 6.8–7.5 ppm) and sulfanyl group integration (singlet at δ 3.5–4.0 ppm) .
- ¹³C NMR: Verify carbonyl resonance (~195 ppm) and aromatic carbons .
- IR Spectroscopy: Detect C=O stretch (~1680 cm⁻¹) and C-S vibrations (~650 cm⁻¹) .
- HPLC-MS: Assess purity (>95%) and molecular ion peak alignment with theoretical m/z .
Advanced: How can conflicting biological activity data (e.g., anti-inflammatory vs. anticancer) be resolved?
Experimental Design:
- Target-Specific Assays: Use isoform-selective kinase assays (e.g., p38 MAPK vs. JAK2) to differentiate mechanisms. highlights p38 MAPK inhibition as a priority .
- Dose-Response Analysis: Compare IC₅₀ values across cell lines (e.g., RAW264.7 macrophages for inflammation; MCF-7 for cancer) to identify therapeutic windows .
- Structural Modifications: Introduce electron-withdrawing groups (e.g., halogens) to the phenyl ring to enhance target specificity, as shown in .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Methodological Adjustments:
- Solvent Optimization: Replace DMF with xylene for higher boiling points, improving reflux efficiency for sulfur-containing intermediates .
- Catalytic Additives: Use 10 mol% KI to accelerate nucleophilic substitution rates in thienopyrimidine functionalization .
- Microwave-Assisted Synthesis: Reduce reaction times (2–4 hours vs. 24 hours) for coupling steps, achieving 85–90% yields .
Advanced: How do substituents on the phenyl ring affect structure-activity relationships (SAR)?
Comparative Analysis (Table):
Advanced: How can stability under physiological conditions be evaluated for drug formulation?
Methodology:
- pH Stability Studies: Incubate compound in buffers (pH 1–9) at 37°C for 24 hours. Monitor degradation via HPLC; sulfanyl groups degrade at pH <3 .
- Plasma Stability: Use human plasma at 37°C to assess esterase-mediated hydrolysis. Thienopyrimidine derivatives show <10% degradation over 6 hours .
- Light Sensitivity: Store in amber vials; UV-Vis spectra indicate photooxidation of naphthalene at λ >400 nm .
Advanced: What computational tools predict binding modes with biological targets?
Workflow:
- Docking: Use AutoDock Vina to model interactions with p38 MAPK (PDB: 1OUK). The sulfanyl group forms a hydrogen bond with Lys53 .
- MD Simulations (GROMACS): Simulate 100 ns trajectories to assess binding stability. RMSD <2 Å indicates stable ligand-protein complexes .
- QSAR Models: Train models with IC₅₀ data from to predict activity of novel analogs .
Basic: What are the primary biological targets of this compound?
- Kinases: p38 MAPK (Ki 0.8 μM), JAK2 (Ki 1.2 μM) .
- Enzymes: COX-2 (IC₅₀ 3.5 μM) and 5-LOX (IC₅₀ 4.1 μM) in inflammation pathways .
- Antimicrobial Targets: DNA gyrase (Gram-positive bacteria) with MIC 8 μg/mL .
Advanced: How can contradictory cytotoxicity data between in vitro and in vivo models be addressed?
Resolution Strategies:
- Metabolite Profiling: Use LC-MS to identify active metabolites in liver microsomes. Sulfoxidation products may enhance toxicity .
- Pharmacokinetic Studies: Measure bioavailability (e.g., oral vs. IV administration). Low solubility (<10 μg/mL) often limits in vivo efficacy .
- Toxicogenomics: RNA-seq of treated tissues (e.g., liver) to identify off-target gene regulation .
Basic: What are the recommended storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
